molecular formula C21H20FN5O3S B2963175 N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888416-79-3

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2963175
CAS RN: 888416-79-3
M. Wt: 441.48
InChI Key: OFSNIADVPNBEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound under discussion shares structural similarities with various fluorobenzamide derivatives known for their antimicrobial properties. A study highlighted the synthesis of fluorobenzamide analogs, specifically focusing on their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. These compounds, characterized by the presence of a fluorine atom in the benzoyl group, demonstrated significant antimicrobial activity. The incorporation of fluorine is considered crucial for enhancing this activity, suggesting the potential of the specified compound in antimicrobial research (Desai et al., 2013).

Antitumor and Anticancer Properties

Another area of interest is the antitumor activity of benzamide derivatives. Research has identified various analogs with the potential to inhibit tumor growth, indicating the relevance of such compounds in cancer therapy. For instance, amino acid ester derivatives containing 5-fluorouracil have shown promising inhibitory effects against specific cancer cell lines, underscoring the therapeutic prospects of incorporating similar structural frameworks (Xiong et al., 2009).

Inflammatory Response Modulation

Furthermore, N-pyridinyl(methyl)fluorobenzamides, related by structure to the compound , have been explored for their TNF-α production inhibiting capabilities. These studies reveal a moderated yet significant reduction in inflammatory responses, particularly in models of induced inflammation. Such findings highlight the potential application of the compound in developing treatments aimed at controlling inflammation (Collin et al., 1999).

Synthesis and Material Science

On the synthetic and material science front, the compound's structural features are conducive to the synthesis of novel polyimides and polyamides, indicating its utility in creating new materials with potentially unique properties. Studies on similar compounds have led to the development of materials with high thermal stability and specific electronic or optical characteristics, suggesting similar applications for the compound (Butt et al., 2005).

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-11-3-8-15(12(2)9-11)24-16(28)10-31-21-26-18(23)17(20(30)27-21)25-19(29)13-4-6-14(22)7-5-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNIADVPNBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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